molecular formula C11H16N2O2 B1280463 tert-Butyl (6-methylpyridin-2-yl)carbamate CAS No. 205676-84-2

tert-Butyl (6-methylpyridin-2-yl)carbamate

Cat. No. B1280463
M. Wt: 208.26 g/mol
InChI Key: XSVAARVWQDEAEL-UHFFFAOYSA-N
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Patent
US08653269B2

Procedure details

1702 mL of chloroform were added to a reaction system and cooled to −15° C. followed by blowing in 218.60 g (2.21 moles) of phosgene over the course of 3.7 hours. A mixed solution containing 108.19 g (1.00 moles) of 2-amino-6-picoline, 101.13 g (1.00 moles) of triethylamine, 185.18 g (2.50 moles) of t-butanol and 295 mL of chloroform were dropped into this phosgene solution over the course of 2.8 hours while holding the internal temperature at −15° C. to −5° C. Following completion of dropping, the solution was stirred for 1.4 hours. Next, 343.7 g (3.40 moles) of triethylamine were dropped in over the course of 2.6 hours while holding the internal temperature at −15° C. to 2° C. Following completion of dropping, the solution was stirred for 0.2 hours. Next, 238 mL of water and 931 mL of 28% sodium hydroxide were added sequentially. The aqueous phase was extracted with 50 mL of chloroform. The organic phases were combined and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at a yield of 96%. The yield of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was 3%.
Quantity
218.6 g
Type
reactant
Reaction Step One
Quantity
1702 mL
Type
solvent
Reaction Step Two
Quantity
108.19 g
Type
reactant
Reaction Step Three
Quantity
101.13 g
Type
reactant
Reaction Step Three
Quantity
185.18 g
Type
reactant
Reaction Step Three
Quantity
295 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
343.7 g
Type
reactant
Reaction Step Five
Quantity
931 mL
Type
reactant
Reaction Step Six
Name
Quantity
238 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1.C(N(CC)CC)C.[C:20]([OH:24])([CH3:23])([CH3:22])[CH3:21].[OH-].[Na+]>O.C(Cl)(Cl)Cl>[C:20]([O:24][C:1](=[O:2])[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N:7]=1)([CH3:23])([CH3:22])[CH3:21] |f:4.5|

Inputs

Step One
Name
Quantity
218.6 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
1702 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
108.19 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
101.13 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
185.18 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
295 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
343.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Six
Name
Quantity
931 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
238 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 1.4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −15° C. to −5° C
CUSTOM
Type
CUSTOM
Details
at −15° C. to 2° C
STIRRING
Type
STIRRING
Details
the solution was stirred for 0.2 hours
Duration
0.2 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 50 mL of chloroform

Outcomes

Product
Details
Reaction Time
1.4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.